5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid

Description

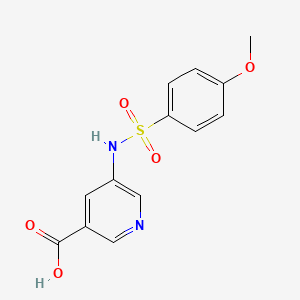

5-(4-Methoxybenzenesulfonamido)pyridine-3-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a sulfonamido group substituted with a 4-methoxybenzene moiety at the 5-position of the pyridine ring. This compound belongs to a broader class of nicotinic acid analogs, which are characterized by their pyridine-3-carboxylic acid backbone and diverse substituents influencing solubility, reactivity, and biological activity.

However, its precise applications require further investigation.

Properties

IUPAC Name |

5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-20-11-2-4-12(5-3-11)21(18,19)15-10-6-9(13(16)17)7-14-8-10/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGKPVKDZDBMKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid typically involves multiple steps:

Formation of the sulfonylamino intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.

Coupling with pyridine derivative: The sulfonylamino intermediate is then coupled with a pyridine derivative, such as 3-carboxypyridine, under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 5-[(4-hydroxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid.

Reduction: Formation of 5-[(4-methoxyphenyl)sulfanylamino]pyridine-3-carboxylic Acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that compounds similar to 5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid exhibit antitumor properties by inhibiting specific protein interactions crucial for tumor growth. For instance, the disruption of MYC and WDR5 interactions has been highlighted as a promising strategy for cancer treatment. Compounds that mimic the structure of this pyridine derivative could serve as starting points for developing inhibitors targeting MYC-driven tumors .

Neuroprotective Effects

Research has shown that pyridine derivatives can influence neurotropic activities. Compounds with similar structures have been tested for their neuroprotective effects in animal models, demonstrating potential benefits in treating neurodegenerative diseases . The sulfonamide group in the compound may enhance its ability to penetrate the blood-brain barrier, making it a candidate for further investigation.

Drug Design

Structure-Activity Relationship Studies

The sulfonamide moiety present in this compound is critical for its biological activity. Structure-activity relationship (SAR) studies have shown that modifications to the aromatic and carboxylic acid components can significantly affect binding affinity and efficacy against target proteins. This knowledge is essential for optimizing lead compounds during drug development .

High-Throughput Screening

The compound can be utilized in high-throughput screening assays to identify new drug candidates targeting various biological pathways. Its structural characteristics allow it to interact with multiple biological targets, providing a versatile platform for discovering novel therapeutics .

Biological Studies

Inhibition of Protein-Protein Interactions

The ability of this compound to inhibit specific protein-protein interactions makes it valuable in biological research. For example, studies have focused on its role in disrupting the MYC-WDR5 interaction, which is critical for the transcriptional regulation of oncogenes . This application is particularly relevant in cancer biology, where understanding these interactions can lead to innovative therapeutic strategies.

Apoptosis Induction

Compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating apoptotic pathways. The mechanism involves increasing the expression of pro-apoptotic genes while decreasing anti-apoptotic signals. This dual action can enhance the efficacy of cancer treatments, making such compounds worthy of further exploration .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of MYC-WDR5 interaction | |

| Neuroprotective | Potential effects on neurodegenerative diseases | |

| Apoptosis Induction | Modulation of apoptotic gene expression |

Table 2: Structure-Activity Relationship Insights

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Sulfonamide derivatives | High | Strong binding affinity observed |

| Variants with altered carboxylic groups | Moderate | Reduced efficacy compared to parent |

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonylamino group can interact with amino acid residues in the active site of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid with structurally related pyridine-3-carboxylic acid derivatives, highlighting key differences in substituents, molecular properties, and functional attributes:

Key Observations:

However, the butylamino derivative () may exhibit superior aqueous solubility due to its protonatable amine group . The fluorophenyl-sulfonylamino analog () combines lipophilic (fluorophenyl) and polar (sulfonyl) motifs, enabling balanced solubility for drug delivery .

Electronic and Spectral Properties :

- The sulfonamido group in the target compound likely contributes to strong IR absorption bands near 1700 cm⁻¹ (C=O stretch) and 1300–1150 cm⁻¹ (S=O asymmetric/symmetric stretches), as observed in related sulfonamides () .

- Bromophenyl and thienyl substituents () introduce distinct UV-Vis absorption profiles, useful in analytical detection .

Biological Activity: Sulfonamido groups are known for enzyme inhibitory activity (e.g., carbonic anhydrase). The 4-methoxy substituent may modulate binding affinity compared to 4-bromo () or fluorophenyl () groups . The butylamino analog () could serve as a prodrug candidate due to its amine functionality, which may enhance cell permeability .

Biological Activity

5-(4-Methoxybenzenesulfonamido)pyridine-3-carboxylic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and findings from various studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxybenzenesulfonamide group and a carboxylic acid functional group. This structural configuration is significant for its interaction with biological targets.

The compound's mechanism of action primarily involves interaction with specific receptors and enzymes, influencing various biochemical pathways. Notably, sulfonamide derivatives are known to exhibit antimicrobial properties by inhibiting bacterial folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby blocking the synthesis of folate necessary for bacterial growth .

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives, including this compound, exhibit significant antibacterial properties. In vitro assays demonstrated efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Emerging research highlights the anticancer potential of this compound. For instance, studies on related pyridine derivatives have shown that they can inhibit cell proliferation in cancer cell lines, such as breast cancer cells (4T1), by inducing apoptosis through the inhibition of specific signaling pathways like FGFR (Fibroblast Growth Factor Receptor) .

Anti-inflammatory Effects

The anti-inflammatory effects of sulfonamide derivatives have also been documented. Compounds similar to this compound have been shown to reduce inflammatory markers in various models, indicating their role in modulating inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

Case Study: Anticancer Activity

In a notable study, researchers synthesized various pyridine derivatives and evaluated their anticancer properties. Among them, this compound exhibited significant inhibition of cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The mechanism was linked to the modulation of the cell cycle and induction of apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.